molecular formula C23H30O B160388 2,7-Di-tert-butyl-9,9-dimethylxanthene CAS No. 130525-41-6

2,7-Di-tert-butyl-9,9-dimethylxanthene

Cat. No. B160388
M. Wt: 322.5 g/mol
InChI Key: COCYABCDIOEUAC-UHFFFAOYSA-N
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Description

2,7-Di-tert-butyl-9,9-dimethylxanthene is a heterocyclic building block . It has been used in the synthesis of a new series of diphosphine ligands . The empirical formula is C23H30O .


Synthesis Analysis

The compound can be synthesized through a palladium-catalyzed coupling reaction between 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene and 2 equivalents of 1,3-diisopropylimidazolin-2-imine .


Molecular Structure Analysis

The molecular formula of 2,7-Di-tert-butyl-9,9-dimethylxanthene is C23H30O . The molecular weight is 322.48 .


Chemical Reactions Analysis

2,7-Di-tert-butyl-9,9-dimethylxanthene may be used in the preparation of 4,5-diamino-9,9′-dimethylxanthene .


Physical And Chemical Properties Analysis

The melting point of 2,7-Di-tert-butyl-9,9-dimethylxanthene is 188-192 °C (lit.) . The predicted boiling point is 370.2±42.0 °C and the predicted density is 0.980±0.06 g/cm3 .

Scientific Research Applications

Thermochemical Properties

2,7-Di-tert-butyl-9,9-dimethylxanthene has been studied for its thermochemical properties. Research by Freitas et al. (2017) explored its thermodynamic properties in both condensed and gas states, employing static-bomb combustion calorimetry, vacuum drop microcalorimetry, and the Knudsen effusion techniques. The study also conducted computational calculations to understand the energetic effects caused by replacing hydrogen atoms in the xanthene moiety by methyl and tert-butyl groups (Freitas, Gomes, & Silva, 2017).

Catalysis Applications

Tschan et al. (2010) investigated bulky phosphines containing 2,7-di-tert-butyl-9,9-dimethylxanthene moiety for the selective telomerization of 1,3-butadiene with methanol. This process is crucial for producing 1-methoxyocta-2,7-diene, a key intermediate in the Dow 1-octene process. The study found that certain ligands with this xanthene derivative showed improved selectivity and yield compared to benchmark ligands (Tschan et al., 2010).

Organometallic Chemistry

Motolko et al. (2017) explored the use of 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene in the synthesis of yttrium and aluminum alkyl complexes. This research is significant in the field of organometallic chemistry, particularly in understanding the coordination chemistry of rigid bis-anilido NON-donor ligands (Motolko, Emslie, & Jenkins, 2017).

Ligand Design for Metal Complexes

Research by Okamura et al. (2004) involved the synthesis of a platinum-ruthenium dinuclear complex bridged by bis(terpyridyl)xanthene, derived from 2,7-di-tert-butyl-9,9-dimethylxanthene. This study contributes to the understanding of metal complex chemistry and the role of xanthene derivatives in ligand design (Okamura et al., 2004).

Molecular Host Construction

Nowick et al. (1990) explored the construction of molecular hosts using 2,7-di-tert-alkyl-9,9-dimethylxanthene-4,5-dicarboxylic acids. These molecular clefts were capable of complexing sizable guests, contributing to the field of host-guest chemistry (Nowick, Ballester, Ebmeyer, & Rebek, 1990).

Safety And Hazards

Users are advised to avoid dust formation and avoid breathing vapors, mist, or gas .

Future Directions

2,7-Di-tert-butyl-9,9-dimethylxanthene may be used in the preparation of 4,5-diamino-9,9′-dimethylxanthene . This suggests potential future applications in the synthesis of new compounds.

Relevant Papers The synthesis of a new series of diphosphine ligands based on 2,7-di-tert-butyl-9,9-dimethylxanthene has been reported . Further details would require a more in-depth review of the relevant literature.

properties

IUPAC Name

2,7-ditert-butyl-9,9-dimethylxanthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O/c1-21(2,3)15-9-11-19-17(13-15)23(7,8)18-14-16(22(4,5)6)10-12-20(18)24-19/h9-14H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCYABCDIOEUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)C(C)(C)C)OC3=C1C=C(C=C3)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401977
Record name 2,7-Di-tert-butyl-9,9-dimethylxanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Di-tert-butyl-9,9-dimethylxanthene

CAS RN

130525-41-6
Record name 2,7-Di-tert-butyl-9,9-dimethylxanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
227
Citations
VLS Freitas, JRB Gomes, MDMCR da Silva - The Journal of Chemical …, 2017 - Elsevier
Thermodynamic properties of 9,9-dimethylxanthene and 2,7-di-tert-butyl-9,9-dimethylxanthene for the condensed and gas states were derived from experimental and computational …
Number of citations: 5 www.sciencedirect.com
MO Vysotsky, D Schollmeyer - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
The title compound, C75H68N2O3·3CH3OH·H2O, was synthesized starting from the corresponding acid and p-tritylaniline. Single crystals were obtained from a methanol solution as a …
Number of citations: 3 scripts.iucr.org
JA Fernandes, Y Morisaki, Y Chujo - Polymer journal, 2011 - nature.com
Polymers comprising layered p-electron systems have also attracted much attention as novel functional polymers. 27 We have previously reported a new synthetic strategy for …
Number of citations: 11 www.nature.com
R Okamura, T Wada, K Aikawa, T Nagata… - Inorganic …, 2004 - ACS Publications
4,5-Bis(terpyridyl)-2,7-di-tert-butyl-9,9-dimethylxanthene (btpyxa) was prepared to serve as a new bridging ligand via Suzuki coupling of terpyridin-4‘-yl triflate and 2,7-di-tert-butyl-9,9-…
Number of citations: 49 pubs.acs.org
S Hayashi, S Yamamoto, T Koizumi - Materials Today Communications, 2018 - Elsevier
We synthesized a zig-zag shaped polymer by the direct arylation of 3,3’-dihexyl-2,2’-bithiophene with 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene in common solvents (polar: N,N-…
Number of citations: 5 www.sciencedirect.com
A Nicolay, MS Ziegler, L Rochlitz, TD Tilley - Polyhedron, 2020 - Elsevier
The dianionic ligand TIPSDAX (2,7-di-tert-butyl-9,9-dimethyl-N 4 ,N 5 -bis(triisopropylsilyl)-4,5-diamido-9H-xanthene) was synthesized and employed to support low-valent first-row …
Number of citations: 1 www.sciencedirect.com
KSA Motolko, DJH Emslie, HA Jenkins… - European Journal of …, 2017 - Wiley Online Library
Dilithiation of 4,5‐dibromo‐2,7‐di‐tert‐butyl‐9,9‐dimethyl‐xanthene (XBr 2 ) followed by addition of 2 equiv. of (2,4,6‐triisopropylphenyl)dichlorophosphine (TrippPCl 2 ) afforded 4,5‐…
MJL Tschan, EJ Garcia-Suarez, Z Freixa… - Journal of the …, 2010 - ACS Publications
A series of bulky phosphines containing substituted biphenyl, 2-methylnaphthyl, or 2,7-di-tert-butyl-9,9-dimethylxanthene moiety were prepared. They were used in the preparation of …
Number of citations: 74 pubs.acs.org
Z Liu, Y Gao, J Wang, Y Wei, X Chen - Journal of energy chemistry, 2018 - Elsevier
Two efficient single-site Ru water oxidation catalysts [Ru(bda)(pic)(Ln)] (bda = 2,2′-bipyridine-6,6′-dicarboxylic acid, pic = picoline, L1 = 4,5-bipyridine-2,7-di-tert-butyl-9,9-…
Number of citations: 7 www.sciencedirect.com
J Hicks, P Vasko, A Heilmann… - Angewandte …, 2020 - Wiley Online Library
The reactivity of the electron‐rich anionic Al I aluminyl compound K 2 [(NON)Al] 2 (NON=4,5‐bis(2,6‐diisopropylanilido)‐2,7‐di‐tert‐butyl‐9,9‐dimethylxanthene) towards mono‐ and …
Number of citations: 45 onlinelibrary.wiley.com

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